2-(Perfluorodecil)etil metacrilato

Descripción general

Descripción

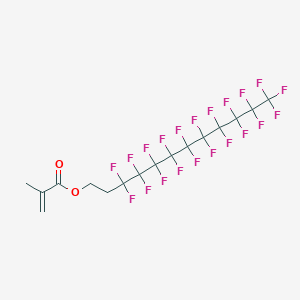

2-(Perfluorodecyl)ethyl methacrylate is a useful research compound. Its molecular formula is C16H9F21O2 and its molecular weight is 632.21 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(Perfluorodecyl)ethyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-(Perfluorodecyl)ethyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Perfluorodecyl)ethyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

2-(Perfluorodecil)etil metacrilato: Aplicaciones de Investigación Científica

Polimerización para Látex Fluorados: this compound se utiliza en la preparación de látex fluorados mediante la polimerización de miniemulsiones. Estos látex poseen propiedades únicas debido a los monómeros fluorados, que contribuyen a la inercia química y una buena resistencia al desgaste .

Estudios Cinéticos en Copolymerización: Este compuesto participa en estudios cinéticos de copolymerización con otros monómeros como el metacrilato de metilo. Los investigadores utilizan la química cuántica como una alternativa a los métodos experimentales para investigar estas cinéticas, lo que puede conducir al desarrollo de nuevos materiales poliméricos .

Estudios Ambientales: Se ha identificado como uno de los contaminantes en estudios ambientales, como los realizados en los Grandes Lagos. Comprender su comportamiento e impacto en los ecosistemas es crucial para los esfuerzos de protección ambiental .

Síntesis Química: El compuesto puede sufrir reacciones de adición con una amplia variedad de compuestos orgánicos e inorgánicos, lo que lo convierte en una materia prima útil para la síntesis química .

Desarrollo de Recubrimientos Protectores: Los derivados de este compuesto, como el poli (TFEMA), se pueden utilizar en el desarrollo de recubrimientos protectores acrílicos debido a sus propiedades como baja constante dieléctrica y resistencia al desgaste .

Mecanismo De Acción

Target of Action

It is known that this compound is primarily used in the coatings and plastics industry as a monomer or component of copolymers .

Mode of Action

It is known to contribute to the formation of polymers with excellent heat resistance, chemical corrosion resistance, and low surface energy .

Biochemical Pathways

Its primary function is in the formation of polymers with specific properties .

Result of Action

The result of the action of 2-(Perfluorodecyl)ethyl methacrylate is the formation of polymers with excellent stability against temperature and chemicals. These polymers also exhibit low surface energy, making them suitable for use in coatings .

Action Environment

The action of 2-(Perfluorodecyl)ethyl methacrylate can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its polymerization process may be affected by the temperature and the presence of a catalyst .

Actividad Biológica

2-(Perfluorodecyl)ethyl methacrylate (CAS No. 2144-54-9) is a fluorinated methacrylate compound that has garnered attention due to its unique chemical properties and potential biological activities. As a member of the per- and polyfluoroalkyl substances (PFAS), it exhibits characteristics that may influence biological systems, particularly in terms of toxicity and environmental persistence.

- Chemical Formula : C16H9F21O2

- Molecular Weight : 581.1 g/mol

- Melting Point : 45-50 °C

- Boiling Point : 104 °C @ 1 mm Hg

- Density : 1.56 g/mL at 25 °C

- Purity : > 97% .

Biological Activity Overview

Research into the biological activity of 2-(Perfluorodecyl)ethyl methacrylate suggests several potential effects on living organisms, primarily due to its structure and the presence of fluorinated carbon chains. These effects can be categorized into the following areas:

1. Toxicological Effects

Studies indicate that PFAS compounds, including 2-(Perfluorodecyl)ethyl methacrylate, may exhibit cytotoxicity and influence cellular functions:

- Cell Viability : In vitro studies have shown that exposure to PFAS can lead to decreased cell viability in various cell lines, potentially through mechanisms involving oxidative stress and inflammation .

- Inflammatory Response : Research has indicated an upregulation of pro-inflammatory cytokines (e.g., IL-6 and IL-8) in cells exposed to PFAS, suggesting a link between these compounds and inflammatory processes .

2. Endocrine Disruption

There is growing concern regarding the potential endocrine-disrupting effects of PFAS. Studies suggest that these compounds may interfere with hormonal signaling pathways, leading to reproductive and developmental issues in animal models .

3. Environmental Impact

Due to their persistence in the environment, PFAS compounds have been detected in water sources, soil, and biota. The accumulation of these substances raises concerns about their long-term ecological impacts, including bioaccumulation in food webs .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the biological implications of PFAS exposure:

- Case Study on Liver Toxicity : A study demonstrated that exposure to perfluorinated compounds resulted in liver damage in rodent models, indicating potential hepatotoxicity associated with long-term exposure to PFAS .

- Reproductive Health Impact : Epidemiological studies have linked PFAS exposure to adverse reproductive outcomes, including decreased fertility rates and developmental delays in offspring .

- Human Health Studies : Recent investigations into human populations exposed to PFAS through contaminated drinking water showed associations with increased cholesterol levels and immune system dysfunctions .

Propiedades

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F21O2/c1-5(2)6(38)39-4-3-7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)14(31,32)15(33,34)16(35,36)37/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHLOOOXLDQLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21CH2CH2OC(O)C(CH3)=CH2, C16H9F21O2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062204 | |

| Record name | 10:2 Fluorotelomer methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2144-54-9 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2144-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10:2 Fluorotelomer methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(perfluorodecyl)ethyl methacrylate in the ternary copolymer system described in the research?

A1: In the research, 2-(perfluorodecyl)ethyl methacrylate (FF10EMA) is a key component of a ternary comb copolymer system designed for DNA adsorption. The copolymer, synthesized via radical polymerization, also includes 2-vinyl-4, 6-diamino-1, 3, 5-triazine (VDAT) and octadecyl acrylate (OA) [, ]. The FF10EMA, with its fluorinated side chain, likely contributes to the phase separation behavior of the copolymer at the air/water interface, influencing the formation of specific domains that are crucial for DNA interaction and organization.

Q2: How does the structure of the ternary copolymer, including 2-(perfluorodecyl)ethyl methacrylate, affect DNA aggregation?

A2: The research demonstrates that the ternary copolymer, incorporating 2-(perfluorodecyl)ethyl methacrylate, acts as a template for DNA adsorption and influences the aggregation behavior of DNA molecules [, ]. The specific arrangement of hydrogenated domains (40-50 nm) within the copolymer film, likely influenced by the presence of FF10EMA, guides the formation of DNA segment domains (100-200 nm). This organized structure leads to the formation of DNA aggregates with a uniform aggregation number, as observed through the red-shifted and sharper fluorescence emission bands compared to DNA in solution. This suggests that the controlled environment created by the copolymer film, including the contribution of FF10EMA, promotes specific DNA-DNA interactions leading to controlled aggregation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.